Iosulamide meglumine is a pharmaceutical compound primarily recognized for its potential therapeutic applications. It is a derivative of the compound Iosulamide, which is known for its role in various medical treatments. The compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is often utilized in veterinary medicine, particularly for pain management in animals.
Iosulamide meglumine is synthesized through chemical processes that involve the reaction of Iosulamide with meglumine, a sugar alcohol that enhances the solubility and stability of the active ingredient. Meglumine is often used to improve the pharmacokinetic properties of drugs, making them more effective in clinical applications.
Iosulamide meglumine falls under the category of NSAIDs, which are widely used for their analgesic, antipyretic, and anti-inflammatory properties. It is particularly noted for its use in treating conditions associated with pain and inflammation.
The synthesis of Iosulamide meglumine typically involves several key steps:
The synthesis may employ various techniques such as refluxing the reactants in an organic solvent, followed by cooling and crystallization to isolate the desired compound. The yield and purity of Iosulamide meglumine can be significantly affected by factors such as temperature control, reaction time, and solvent choice.
Iosulamide meglumine has a complex molecular structure characterized by the presence of both an amide group from Iosulamide and a sugar moiety from meglumine. This combination contributes to its unique pharmacological properties.
The primary chemical reaction involved in the formation of Iosulamide meglumine is the nucleophilic attack of the amine group from Iosulamide on the carbonyl carbon of meglumine. This reaction results in the formation of a stable amide bond.
Iosulamide meglumine exerts its effects primarily through inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammatory processes. By reducing prostaglandin levels, Iosulamide meglumine alleviates pain and inflammation.
Iosulamide meglumine has several important scientific uses:
The development of iosulamide meglumine emerged from the broader pursuit of safer, more efficacious iodinated contrast agents during the mid-20th century. Following the discovery of X-rays by Wilhelm Conrad Roentgen in 1895 and Godfrey Hounsfield's invention of CT scanning in 1972, the critical need for improved contrast media became evident [4]. Early ionic monomers like diatrizoate (developed in the 1950s) provided foundational imaging enhancement but exhibited high osmolality, leading to adverse reactions and patient discomfort [2].
Iosulamide meglumine, classified as an ionic dimer, represented a deliberate chemical strategy to improve the iodine-to-osmolality ratio. By dimerizing the triiodobenzoic acid structure and formulating it with meglumine (N-methylglucamine), developers achieved two key objectives:
Table 1: Key Properties of Iosulamide Meglumine and Contemporary Agents
Compound | Chemical Class | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) | Ionicity |
---|---|---|---|---|
Iosulamide Meglumine | Ionic dimer | ~320-380 (Typical formulations) | ~600-700 | Ionic |
Diatrizoate (Urografin) | Ionic monomer | ~300-370 | ~1500-2000 | Ionic |
Iohexol | Non-ionic monomer | ~300-350 | ~600-700 | Non-ionic |
Ioxaglate | Ionic dimer | ~320 | ~600 | Ionic |
The synthesis rationale specifically targeted neurological and body CT imaging, where high contrast resolution was paramount. Its development period coincided with rapid advancements in CT technology, creating demand for agents providing superior parenchymal and vascular enhancement, particularly for visualizing subtle brain lesions and abdominal pathologies [2] [4]. While non-ionic agents (e.g., iohexol, iopamidol) eventually dominated due to superior safety profiles, iosulamide meglumine exemplified the chemical engineering efforts to optimize the performance of ionic compounds within the constraints of mid-late 20th-century contrast agent design [1] [7].
While iosulamide meglumine itself is no longer a first-line agent, its development and application contributed significantly to establishing the fundamental principles governing contrast use in modern CT. Its use exemplified the critical relationship between contrast agent physicochemical properties (iodine concentration, osmolality, viscosity) and image quality enhancement [2] [7].
Its primary historical role was in:
Research utilizing compounds structurally and functionally analogous to iosulamide meglumine (e.g., Telebrix 38 - sodium meglumine ioxithalamate, Urografin - sodium meglumine diatrizoate) provided insights into the fundamental biological interactions of ionic contrast media. Studies demonstrated that ionic agents, including iosulamide derivatives, induce measurable clastogenic effects (chromosome-breaking activity) in human peripheral lymphocytes in vivo. This effect, characterized by a significant increase in chromosomal aberrations post-administration compared to controls, was attributed to direct chemical interaction or secondary effects like oxidative stress rather than radiation from the CT scan itself [1].
Table 2: Research Findings on Cytogenetic Effects of Analogous Ionic Contrast Media
Study Parameter | Finding | Significance |
---|---|---|
Chromosomal Aberrations | Significantly increased frequency post-CM injection (P < 0.05) vs. pre-injection & non-contrast CT controls | Confirms direct clastogenic potential of ionic CM class in living human cells (lymphocytes) [1] |
CM Type Comparison | Similar aberration frequency between Urografin (diatrizoate) and Telebrix (ioxithalamate) | Suggests effect is class-related (ionic monomers/ionic dimers) rather than specific to one compound [1] |
Mechanism Implication | Effect similar to reported for other ionic and non-ionic CM | Indicates clastogenicity may be a broader property of iodinated CM, though magnitude can vary [1] |
Clinical Relevance Context | Transient effect in circulating lymphocytes; long-term clinical significance remains unclear | Highlights need for ongoing biocompatibility research in CM development [1] |
Modern diagnostic imaging paradigms prioritize non-ionic, low-osmolality agents for most intravascular applications due to their markedly improved safety and tolerability. However, the evolution exemplified by iosulamide meglumine – from ionic monomers to ionic dimers, and finally to non-ionic monomers and dimers – underscores the continuous chemical innovation driven by the demands of increasingly sophisticated imaging modalities like multi-detector CT (MDCT), CT angiography (CTA), and perfusion CT. These techniques require rapid bolus administration of highly concentrated, yet well-tolerated, iodinated contrast to achieve the necessary temporal and spatial resolution [2] [4] [7]. While superseded, iosulamide meglumine contributed foundational data on efficacy requirements (iodine delivery) and biocompatibility challenges (osmolality, direct cellular effects) that informed the development of current gold-standard agents [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7